molecular formula C10H7F3N4O2 B060974 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde CAS No. 168267-11-6

2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde

Cat. No.: B060974
CAS No.: 168267-11-6
M. Wt: 272.18 g/mol
InChI Key: YQNRPEFJKQVSNX-UHFFFAOYSA-N
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Description

2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group, a trifluoromethyl group, and a tetrazole ring attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxy-5-(trifluoromethyl)aniline with sodium azide and a suitable oxidizing agent to form the tetrazole ring. This intermediate is then subjected to formylation to introduce the benzaldehyde group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding, while the trifluoromethyl group can enhance the compound’s lipophilicity. The tetrazole ring can act as a bioisostere for carboxylic acids, making it useful in medicinal chemistry for modulating biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-(trifluoromethyl)benzaldehyde
  • 2-Methoxy-5-(trifluoromethyl)aniline

Uniqueness

2-Methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where the tetrazole functionality is desired .

Properties

IUPAC Name

2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N4O2/c1-19-8-3-2-7(4-6(8)5-18)17-9(10(11,12)13)14-15-16-17/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQNRPEFJKQVSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90464490
Record name 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168267-11-6
Record name 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90464490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-hydroxy-5-(5-trifluoromethyl-tetrazol-1-yl)benzaldehyde (1.56 mmol), potassium carbonate (7.8 mmol) and methyl iodide (7.8 mmol), in acetone (25 ml) was stirred for 18 h at 23° under nitrogen. Water (150 ml) was added and the mixture extracted with diethyl ether (3×50 ml). The combined organic extracts were washed with saturated brine, dried (Na2SO4) and evaporated to give the title compound as a yellow solid (0.48 g).
Name
2-hydroxy-5-(5-trifluoromethyl-tetrazol-1-yl)benzaldehyde
Quantity
1.56 mmol
Type
reactant
Reaction Step One
Quantity
7.8 mmol
Type
reactant
Reaction Step One
Quantity
7.8 mmol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

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